molecular formula C21H26N4O2 B303629 2-Amino-1-(dimethylamino)-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(dimethylamino)-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No. B303629
M. Wt: 366.5 g/mol
InChI Key: KQGJWBCOLPSOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(dimethylamino)-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, also known as DMXAA, is a synthetic compound that has shown potential as an anti-cancer agent. DMXAA was first synthesized in the 1980s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action and potential therapeutic applications.

Mechanism of Action

2-Amino-1-(dimethylamino)-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile's mechanism of action is not fully understood, but it is believed to involve the activation of the STING (stimulator of interferon genes) pathway. This pathway is involved in the production of type I interferons, which play a key role in the immune response to viral infections and cancer. 2-Amino-1-(dimethylamino)-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has been shown to activate STING in tumor cells, leading to the production of type I interferons and the recruitment of immune cells to the tumor microenvironment.
Biochemical and Physiological Effects:
2-Amino-1-(dimethylamino)-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, which recruit immune cells to the tumor microenvironment. 2-Amino-1-(dimethylamino)-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has also been shown to increase vascular permeability, leading to increased drug delivery to tumors. In addition, 2-Amino-1-(dimethylamino)-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has been shown to sensitize tumor cells to radiation therapy and chemotherapy.

Advantages and Limitations for Lab Experiments

2-Amino-1-(dimethylamino)-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied in preclinical models, making it a well-characterized compound. However, 2-Amino-1-(dimethylamino)-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, 2-Amino-1-(dimethylamino)-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has been shown to have variable efficacy in different tumor models, which can make it difficult to predict its therapeutic potential in humans.

Future Directions

There are several future directions for research on 2-Amino-1-(dimethylamino)-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. One area of interest is the development of more potent and selective STING agonists. Another area of interest is the combination of 2-Amino-1-(dimethylamino)-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile with other therapies, such as immune checkpoint inhibitors or targeted therapies. Finally, there is interest in understanding the mechanisms of resistance to 2-Amino-1-(dimethylamino)-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile in tumor cells, which could inform the development of more effective therapies.

Synthesis Methods

2-Amino-1-(dimethylamino)-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is synthesized through a multi-step process starting from 2,6-dimethoxybenzoic acid. The first step involves the conversion of the acid to an ester using thionyl chloride. The resulting ester is then reacted with dimethylamine to form the corresponding amide. The amide is then cyclized using phosphorus oxychloride to form the hexahydroquinoline ring system. The final step involves the addition of a cyano group to the ring system using sodium cyanide.

Scientific Research Applications

2-Amino-1-(dimethylamino)-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has been shown to have anti-cancer properties in a variety of preclinical models. It was initially discovered to induce tumor necrosis in mice bearing murine tumors. Further studies showed that 2-Amino-1-(dimethylamino)-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile activates the immune system to attack tumors by stimulating the production of cytokines and chemokines. 2-Amino-1-(dimethylamino)-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has also been shown to sensitize tumor cells to radiation therapy and chemotherapy.

properties

Product Name

2-Amino-1-(dimethylamino)-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

2-amino-1-(dimethylamino)-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C21H26N4O2/c1-21(2)10-15-19(16(26)11-21)18(13-8-6-7-9-17(13)27-5)14(12-22)20(23)25(15)24(3)4/h6-9,18H,10-11,23H2,1-5H3

InChI Key

KQGJWBCOLPSOAU-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC=CC=C3OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC=CC=C3OC)C(=O)C1)C

Origin of Product

United States

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